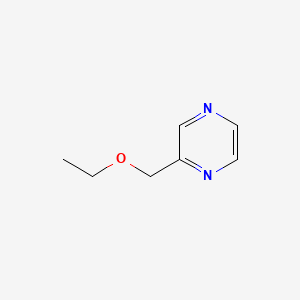

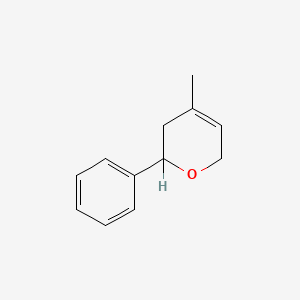

![molecular formula C9H9ClN2 B1580900 Propanenitrile, 3-[(2-chlorophenyl)amino]- CAS No. 94-89-3](/img/structure/B1580900.png)

Propanenitrile, 3-[(2-chlorophenyl)amino]-

Vue d'ensemble

Description

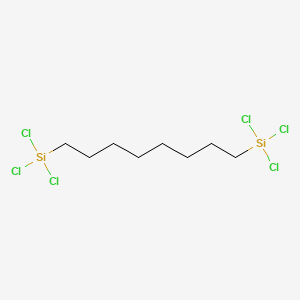

Propanenitrile, 3-[(2-chlorophenyl)amino]- is an organic compound with the molecular formula C9H9ClN2. It has a molecular weight of 180.63 g/mol . It is a highly important chemical compound used in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of Propanenitrile, 3-[(2-chlorophenyl)amino]- consists of a propanenitrile group (a three-carbon chain with a nitrile group at one end) and a 2-chlorophenyl group (a phenyl ring with a chlorine atom at the 2-position) attached to the middle carbon atom of the propanenitrile group via an amino group .Physical And Chemical Properties Analysis

Propanenitrile, 3-[(2-chlorophenyl)amino]- is a solid substance . It has a molecular weight of 180.63 g/mol . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Propanenitrile

Propanenitrile, also known as ethyl cyanide and propanenitrile, is an organic compound with the formula CH3CH2CN. It is a simple aliphatic nitrile . The compound is a colorless, water-soluble liquid . It is used as a solvent and a precursor to other organic compounds .

Production

The main industrial route to this nitrile is the hydrogenation of acrylonitrile . It is also prepared by the ammoxidation of propanol (propionaldehyde can also be used instead):

Propanenitrile is a byproduct of the electrodimerisation of acrylonitrile to adiponitrile . In the laboratory, propanenitrile can also be produced by the dehydration of propionamide, by catalytic reduction of acrylonitrile, or by distilling ethyl sulfate and potassium cyanide .

Applications

Propanenitrile is a solvent similar to acetonitrile but with a slightly higher boiling point . It is a precursor to propylamines by hydrogenation .

Propanenitrile Imidazolium-Based Ionic Liquids

Propanenitrile imidazolium-based ionic liquids (C2CN Rim) with different functional groups, R (allyl, ethoxyl, and benzyl), and incorporating dioctylsulfosuccinate (DOSS) anion were prepared . The density, viscosity, and refractive index of these ILs were measured over a temperature range of 293.15 to 353.15 K . Furthermore, several thermodynamic properties including the thermal expansion coefficient, molar refraction, standard molar entropy, and lattice energy were estimated for these ILs .

These findings provide valuable insights into the properties and potential applications of propanenitrile imidazolium-based ionic liquids incorporating DOSS anion . They have lower densities, similar refractive indices, higher viscosities, and lower decomposition temperature compared to their analogous incorporating only nitrile functionality . Also, the ILs showed a weak temperature dependency on the thermal expansion coefficients, αp = 4.75 × 10−4 to 5.25 × 10−4 K−1 .

These ionic liquids have received considerable attention in recent years due to their potential applications such as carbon dioxide (CO2) capture, biomass dissolution, desulfurization, and lithium batteries .

Analytical Chemistry

Propanenitrile, 3-[(2-chlorophenyl)amino]- can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid . This method can be used in various fields of analytical chemistry for the detection and quantification of this compound .

Organic Synthesis

Propanenitrile, 3-[(2-chlorophenyl)amino]- is used as a reagent in organic synthesis . It can be used in the synthesis of various organic compounds . The specific reactions and products would depend on the other reagents and conditions used .

Physicochemical Properties Research

Propanenitrile imidazolium-based ionic liquids (C2CN Rim) with different functional groups, R (allyl, ethoxyl, and benzyl), and incorporating dioctylsulfosuccinate (DOSS) anion were prepared . The density, viscosity, and refractive index of these ILs were measured over a temperature range of 293.15 to 353.15 K . Furthermore, several thermodynamic properties including the thermal expansion coefficient, molar refraction, standard molar entropy, and lattice energy were estimated for these ILs . These findings provide valuable insights into the properties and potential applications of propanenitrile imidazolium-based ionic liquids incorporating DOSS anion .

Environmental Applications

Ionic liquids (ILs), relatively new solvents, have received considerable attention in recent years . They have melting points below 100 °C and are categorized according to the possibility of having acidic protons in their cation to non-protic and protic ILs . The main advantage of these compounds is that many of them can be tuned to have definite properties such as negligible vapor pressure, good dissolution characteristics, non-flammability, non-toxicity, remarkable solvation capacity, chemical and thermal stability, and wide liquid phase range, depending on the cation and anion used . ILs could be designed for specific needs showing great potential and providing improvements in many applications such as carbon dioxide (CO2) capture, biomass dissolution, desulfurization, and lithium batteries by selecting a suitable combination of cation and anion and attaching appropriate functionality to the cation, anion, or both .

Safety And Hazards

Propriétés

IUPAC Name |

3-(2-chloroanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,12H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAUNZSICROOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059111 | |

| Record name | Propanenitrile, 3-[(2-chlorophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanenitrile, 3-[(2-chlorophenyl)amino]- | |

CAS RN |

94-89-3 | |

| Record name | 3-[(2-Chlorophenyl)amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-((2-chlorophenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[(2-chlorophenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-[(2-chlorophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(o-chloroanilino)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

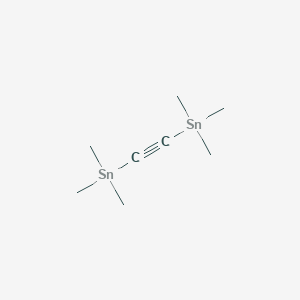

![Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-](/img/structure/B1580840.png)